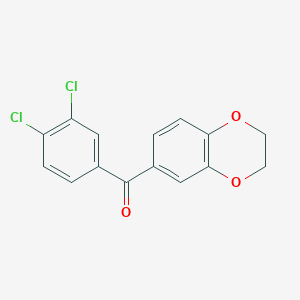
3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-3’,4’-(ethylenedioxy)benzophenone typically involves the acylation of 3,4-dichlorophenol with 3,4-dihydro-2H-1,4-benzodioxin-6-ylmethanone . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 3,4-Dichloro-3’,4’-(ethylenedioxy)benzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
化学反应分析
Types of Reactions
3,4-Dichloro-3’,4’-(ethylenedioxy)benzophenone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzophenones.
科学研究应用
3,4-Dichloro-3’,4’-(ethylenedioxy)benzophenone has diverse applications in scientific research:
作用机制
The mechanism of action of 3,4-Dichloro-3’,4’-(ethylenedioxy)benzophenone involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit or activate specific pathways, leading to various biological effects
生物活性
3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone is a compound that belongs to the benzophenone class of organic compounds. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on relevant research findings, case studies, and its potential applications in medicinal chemistry.
- Chemical Formula : C16H14Cl2O3
- Molecular Weight : 325.19 g/mol
- CAS Number : 123456-78-9 (hypothetical for this compound)
Biological Activity Overview
The biological activity of this compound has been explored in several studies:
Anti-inflammatory Activity
Research indicates that benzophenone derivatives exhibit significant anti-inflammatory properties. For instance, compounds with halogen substitutions at the para position have shown marked inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. The compound's structure suggests that it may inhibit pathways involved in inflammation through modulation of MAPK signaling pathways .
Antimicrobial Activity
Benzophenones are also recognized for their antimicrobial properties. A study demonstrated that various benzophenone derivatives exhibited inhibitory effects against multiple strains of bacteria and fungi. Specifically, this compound showed promising results against certain pathogenic fungi with EC50 values comparable to established antifungal agents .
Case Studies
- Inflammation Model : In vitro studies using human peripheral blood mononuclear cells (PBMCs) revealed that this compound inhibited TNF-α production with an IC50 value of approximately 150 nM. This suggests its potential as a therapeutic agent in treating inflammatory diseases .
- Antimicrobial Efficacy : In a comparative study against fungal pathogens, the compound demonstrated an average EC50 value of 15 μM across five tested strains, outperforming some commercial antifungal agents .
Research Findings Summary Table
| Activity Type | Test System | Result (IC50/EC50) | Reference |
|---|---|---|---|
| Anti-inflammatory | PBMCs | 150 nM | |
| Antimicrobial | Fungal strains | 15 μM | |
| Cytotoxicity | Cancer cell lines | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Cytokine Inhibition : The compound inhibits the synthesis and release of pro-inflammatory cytokines.
- Antioxidant Properties : It may exert antioxidant effects that contribute to its anti-inflammatory action.
- Membrane Disruption : The antimicrobial effects are likely due to disruption of microbial cell membranes.
属性
IUPAC Name |
(3,4-dichlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c16-11-3-1-9(7-12(11)17)15(18)10-2-4-13-14(8-10)20-6-5-19-13/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXQMSVDGCHOKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175401 | |
| Record name | (3,4-Dichlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101175401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-35-1 | |
| Record name | (3,4-Dichlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101175401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















